Cas no 139207-41-3 (Acetic acid,[4-[[3-[[(methylphenyl)amino]methyl]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenoxy]-,[(4-methoxyphenyl)methylene]hydrazide (9CI))

Acetic acid,[4-[[3-[[(methylphenyl)amino]methyl]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenoxy]-,[(4-methoxyphenyl)methylene]hydrazide (9CI) structure
139207-41-3 structure
Product Name:Acetic acid,[4-[[3-[[(methylphenyl)amino]methyl]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenoxy]-,[(4-methoxyphenyl)methylene]hydrazide (9CI)
CAS No:139207-41-3
MF:C28H26N4O4S2
MW:546.660443782806
CID:155955
PubChem ID:9588717
Update Time:2025-04-19

Acetic acid,[4-[[3-[[(methylphenyl)amino]methyl]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenoxy]-,[(4-methoxyphenyl)methylene]hydrazide (9CI) Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,[4-[[3-[[(methylphenyl)amino]methyl]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenoxy]-,[(4-methoxyphenyl)methylene]hydrazide (9CI)
    • Acetic acid,[4-[[3-[[(methylphenyl)amino]methyl]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]ph...
    • Acetic acid,[4-[[3-[[(methylphenyl)amino]methyl]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenoxy]-,[(4-methoxyphenyl)methy
    • N-[(4-methoxyphenyl)methylideneamino]-2-[4-[[3-[(2-methylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide
    • Acetic acid, (4-((3-(((methylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide
    • N'-[(E)-(4-methoxyphenyl)methylidene]-2-{4-[(E)-(3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetohydrazide
    • 139207-41-3
    • N-[(E)-(4-Methoxyphenyl)methylideneamino]-2-[4-[(E)-[3-[(2-methylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide
    • Inchi: 1S/C28H26N4O4S2/c1-19-5-3-4-6-24(19)29-18-32-27(34)25(38-28(32)37)15-20-7-13-23(14-8-20)36-17-26(33)31-30-16-21-9-11-22(35-2)12-10-21/h3-16,29H,17-18H2,1-2H3,(H,31,33)/b25-15+,30-16+
    • InChI Key: IMMQXQABVQKBFD-DYDQBANJSA-N
    • SMILES: S1C(N(C(/C/1=C\C1C=CC(=CC=1)OCC(N/N=C/C1C=CC(=CC=1)OC)=O)=O)CNC1C=CC=CC=1C)=S

Computed Properties

  • Exact Mass: 546.13978
  • Monoisotopic Mass: 546.14
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 10
  • Complexity: 882
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • XLogP3: 6
  • Topological Polar Surface Area: 150Ų

Experimental Properties

  • Density: 1.29
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.648
  • PSA: 92.26

Acetic acid,[4-[[3-[[(methylphenyl)amino]methyl]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenoxy]-,[(4-methoxyphenyl)methylene]hydrazide (9CI) Related Literature

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